molecular formula C8H8BrI B2527801 3-Iodo-2-methylbenzyl bromide CAS No. 950577-16-9

3-Iodo-2-methylbenzyl bromide

Cat. No. B2527801
CAS RN: 950577-16-9
M. Wt: 310.96
InChI Key: AZHHOWTZWYQECP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves the use of leaving groups, as seen in the study of 3,5-dimethoxybenzyl compounds with various leaving groups, including iodide and bromide . The synthesis of 1,3-dibenzylimidazolium bromide and tris(di-n-propylamino)-p-bromobenzylphosphonium bromides also provides examples of how bromide ions can be incorporated into organic molecules. These studies suggest that the synthesis of 3-Iodo-2-methylbenzyl bromide would likely involve similar strategies, utilizing iodine and bromine as functional groups that can be introduced through halogenation reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Iodo-2-methylbenzyl bromide can be determined using techniques such as X-ray diffraction . For instance, the crystal structures of methyl bromide and methyl iodide provide information on how halogens can affect the molecular geometry . The structural properties of methoxy derivatives of benzyl bromide and the crystal structures of various bromobenzyl compounds can give insights into the potential molecular conformation of 3-Iodo-2-methylbenzyl bromide.

Chemical Reactions Analysis

The reactivity of compounds containing halogens, such as bromide and iodide, is often studied to understand their potential in various chemical reactions. The solvolysis of 3,5-dimethoxybenzyl derivatives and the azidolysis of methyl 2,3-anhydro-α-d-manno- and -allo-pyranoside p-bromobenzyl are examples of reactions that these compounds can undergo. These studies suggest that 3-Iodo-2-methylbenzyl bromide may also participate in similar reactions, with the halogen atoms acting as leaving groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated compounds are influenced by the presence of halogen atoms. The crystal structures of methyl bromide and methyl iodide , as well as the characterization of various bromobenzyl derivatives , provide data on properties such as melting points, solubility, and reactivity. These properties are crucial for understanding the behavior of 3-Iodo-2-methylbenzyl bromide in different environments and its potential applications.

Scientific Research Applications

Thermochemistry and Vaporization Studies

Experimental studies have explored the thermochemical properties of halogen-substituted methylbenzenes, including compounds similar to 3-iodo-2-methylbenzyl bromide. These studies have focused on understanding the vapor pressures, vaporization, fusion, and sublimation enthalpies of these compounds, utilizing quantum-chemical methods to calculate gas-phase enthalpies of formation. This research aids in the development of group-additivity procedures for estimating various thermochemical properties of halogen-substituted methylbenzenes, contributing to a deeper understanding of their physical and chemical behavior in various states (Verevkin et al., 2015).

Mammalian Cell Toxicity and Environmental Impact

Studies on the occurrence and mammalian cell toxicity of iodinated disinfection byproducts in drinking water have highlighted the environmental and health-related impacts of halogenated compounds, including those structurally related to 3-iodo-2-methylbenzyl bromide. This research provides insights into the cytotoxic and genotoxic effects of these compounds, contributing to the assessment of water treatment processes and environmental health risks (Richardson et al., 2008).

Pyrolysis and Decomposition Studies

Investigations into the thermal decomposition of methylbenzyl radicals, which are relevant to the structural family of 3-iodo-2-methylbenzyl bromide, provide valuable information on the stability and reactivity of these compounds under high-temperature conditions. These studies help in understanding the kinetics and mechanisms of thermal decomposition, which is crucial for applications in combustion chemistry and the synthesis of complex organic molecules (Fernandes, Gebert, & Hippler, 2002).

Ionic Liquid Crystals and Electrochemical Applications

Research into new ionic liquid crystals based on imidazolium salts, including derivatives structurally similar to 3-iodo-2-methylbenzyl bromide, explores their synthesis, structural characterization, and applications. These compounds exhibit interesting mesomorphic and electrochemical properties, making them suitable for use in advanced material sciences and electrochemical devices (Dobbs et al., 2006).

Anticorrosive Properties

The study of imidazolium-based ionic liquids, including compounds related to 3-iodo-2-methylbenzyl bromide, has revealed their potential as efficient and green anticorrosion agents for metals in acidic environments. These findings contribute to the development of environmentally friendly corrosion inhibitors, highlighting the versatility of halogenated compounds in industrial applications (Bhaskaran et al., 2019).

Safety and Hazards

3-Iodo-2-methylbenzyl bromide is a corrosive substance . The hazard statements associated with it are H302 and H314 . Precautionary measures include avoiding contact with skin and eyes, not inhaling dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(bromomethyl)-3-iodo-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrI/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHHOWTZWYQECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1I)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-2-methylbenzyl bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.